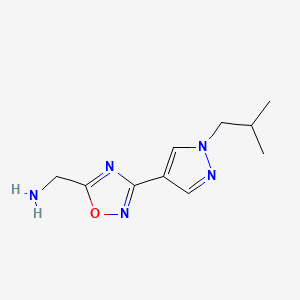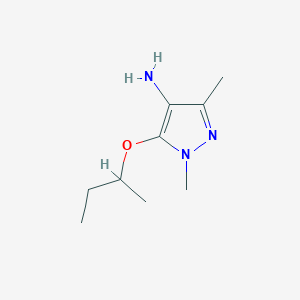![molecular formula C8H7Cl2N3S B13321049 4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321049.png)
4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable chlorinating agent, such as phosphorus oxychloride, to yield the desired pyrazole derivative. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or catalytic hydrogenation for reduction, and nucleophiles like sodium azide or potassium thiocyanate for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atoms can yield various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole and thiophene rings can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: This compound also contains a chlorothiophene ring and exhibits similar chemical properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring and has been studied for its antiviral activity.
Uniqueness
4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both pyrazole and thiophene rings, which can confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7Cl2N3S |
|---|---|
Peso molecular |
248.13 g/mol |
Nombre IUPAC |
4-chloro-1-[(5-chlorothiophen-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H7Cl2N3S/c9-6-3-13(12-8(6)11)2-5-1-7(10)14-4-5/h1,3-4H,2H2,(H2,11,12) |
Clave InChI |
UPTBZFMTXQHRBI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1CN2C=C(C(=N2)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide](/img/structure/B13320975.png)
![2-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13320981.png)
![tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13320984.png)





![7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321023.png)
![Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate](/img/structure/B13321031.png)


![2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321041.png)
